molecular formula C17H15ClN2O2 B1311314 Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 193979-43-0

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No. B1311314
M. Wt: 314.8 g/mol
InChI Key: QMUKSUNCSDAMMP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the condensation of 2-aminopyridines with α-bromoketones . The yield of the reaction can vary, but one example showed a yield of 62% .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Various derivatives of ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate have been synthesized, exhibiting affinity for benzodiazepine receptors. Compounds like ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate were selective for peripheral-type receptors (Schmitt et al., 1997).

  • Reactivity and Transformations : The compound's reactivity has been explored to generate a range of heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, showcasing its versatility in chemical synthesis (Mohareb et al., 2004).

Potential Biological Activities

  • Anti-inflammatory and Analgesic Properties : Some derivatives, like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving similar compounds, have shown anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating potential medicinal applications (Abignente et al., 1982; Abignente et al., 1984).

  • Antimicrobial Activity : Derivatives like 1,3,4-oxadiazole bearing 1H-benzimidazole have been synthesized from related compounds and tested for antimicrobial activity, showing significant action against bacteria like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

  • alpha-rether/aa34df05100957a99428dc63634d7fac/?utm_source=chatgpt).

Future Directions

Imidazo[1,2-a]pyridines have had a long-lasting interest in organic and medicinal chemistry due to their broad spectrum of biological activity . Future research may focus on developing more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further biological applications for these molecules are being considered, including their use as antibacterial, analgesic, anti-inflammatory, antiviral, and antitumor agents .

properties

IUPAC Name

ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-22-16(21)10-14-17(12-6-4-3-5-7-12)19-15-9-8-13(18)11-20(14)15/h3-9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUKSUNCSDAMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IV Rassokhina, VZ Shirinian, IV Zavarzin… - The journal of organic …, 2015 - ACS Publications
A single copper(II)-catalyzed three-component cascade aminomethylation/cycloisomerization of propiolates to form imidazo[1,2-a]pyridines was explored. A straightforward method was …
Number of citations: 54 pubs.acs.org
P Lopez-Mendoza, JE Diaz, AE Loaiza, LD Miranda - Tetrahedron, 2018 - Elsevier
A photocatalyzed redox generation of radicals from O-ethyl xanthates to generate electrophilic radicals under photoredox catalysis, using Ir(ppy) 3 and blue LEDs irradiation is described…
Number of citations: 17 www.sciencedirect.com

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